3H-Pyrazolo[4,3-C]pyridin-3-one
Description
The 3H-Pyrazolo[4,3-C]pyridin-3-one nucleus is a bicyclic heterocyclic system where a pyrazole (B372694) ring is fused to a pyridine (B92270) ring. The nomenclature "3H" indicates that the third position of the pyrazolo[4,3-c]pyridine ring system is saturated by a hydrogen atom, and the "-3-one" suffix denotes a carbonyl group at this position. This core structure provides a versatile template for chemical modifications, allowing for the exploration of a wide range of biological activities.
The pyrazolo[4,3-c]pyridine scaffold and its derivatives are of considerable interest in medicinal chemistry due to their diverse pharmacological profiles. Research has shown that compounds incorporating this heterocyclic system can exhibit a range of biological effects.
Derivatives of the closely related 1H-pyrazolo[3,4-c]pyridine have been designed and synthesized as a novel class of potent GPR119 agonists, which are of interest for the treatment of type 2 diabetes mellitus. nih.gov The core structure acts as a key pharmacophore, with modifications to different positions on the scaffold leading to compounds with high potency. nih.gov
Furthermore, the broader class of pyrazolopyridines has been investigated for a multitude of therapeutic applications. These include potential anti-inflammatory, antimicrobial, and anticancer properties. core.ac.uk For example, derivatives of tetrahydro-pyrazolo[4,3-c]pyridines have been explored for the treatment of neuropathic pain, acting as inhibitors of tumour necrosis factor-alpha (TNF-α) and as cannabinoid receptor 1 (CB₁) agonists. semanticscholar.orgepa.gov The versatility of the pyrazolopyridine core allows it to serve as a foundational structure for developing targeted therapeutic agents.
The study of pyrazole and its fused derivatives has a long history, dating back to the initial discovery of pyrazole by Ludwig Knorr in 1883. chemicalbook.com The exploration of fused pyrazole systems, such as pyrazolopyridines, followed as chemists began to investigate the synthesis and properties of more complex heterocyclic structures.
An early example in the broader pyrazolopyridine class was the synthesis of a monosubstituted 1H-pyrazolo[3,4-b]pyridine by Ortoleva in 1908. nih.govmdpi.com This early work laid the groundwork for the development of synthetic methodologies for the various pyrazolopyridine isomers. Over the decades, research has expanded to include different isomeric forms and their corresponding oxo-derivatives, the pyrazolopyridinones.
The development of synthetic routes to access these scaffolds has been a key focus of research. Methodologies often involve the construction of one ring onto a pre-existing other, for instance, forming a pyridine ring onto a pyrazole precursor or vice-versa. nih.govmdpi.com The evolution of synthetic organic chemistry has enabled the creation of a vast library of pyrazolopyridinone derivatives, allowing for extensive structure-activity relationship (SAR) studies and the identification of compounds with specific biological activities.
The fusion of a pyrazole and a pyridine ring can result in several isomeric forms, each with a unique arrangement of nitrogen atoms and fusion points. These structural differences can significantly impact the molecule's chemical properties and biological activity. The main isomeric pyrazolopyridine scaffolds include:
Pyrazolo[3,4-b]pyridine: In this isomer, the fusion occurs between the 3 and 4 positions of the pyrazole ring and the 2 and 3 positions of the pyridine ring.
Pyrazolo[4,3-b]pyridine: Here, the fusion is between the 4 and 3 positions of the pyrazole ring and the 2 and 3 positions of the pyridine ring. nih.gov
Pyrazolo[3,4-c]pyridine: This isomer involves fusion between the 3 and 4 positions of the pyrazole ring and the 3 and 4 positions of the pyridine ring. rsc.org
Pyrazolo[4,3-c]pyridine: The subject of this article, with fusion between the 4 and 3 positions of the pyrazole and the 3 and 4 positions of the pyridine.
Pyrazolo[1,5-a]pyridine: This is a bridged system rather than a simple fused one.
The position of the carbonyl group in pyrazolopyridinones adds another layer of isomeric diversity. For instance, within the pyrazolo[4,3-c]pyridine series, both 3-one and 4-one derivatives have been synthesized and studied. Research on 3,6-dimethyl-1-phenyl-1H-pyrazolo[4,3-c]pyridine-4-ones has demonstrated their potential as positive inotropic agents. rsc.org
The specific arrangement of heteroatoms and the carbonyl group in this compound provides a distinct three-dimensional shape and electronic distribution, which dictates its reactivity and how it interacts with biological targets. The presence of both hydrogen bond donors (the NH group of the pyrazole) and acceptors (the carbonyl oxygen and the pyridine nitrogen) in the parent structure is a key feature for molecular recognition in biological systems.
Data Tables
The following tables provide a summary of representative compounds from the pyrazolopyridinone class and related isomers, illustrating the diversity of structures and their reported properties.
Table 1: Isomeric Forms of Pyrazolopyridine
| Isomeric Core | Structure |
| Pyrazolo[3,4-b]pyridine | ![]() |
| Pyrazolo[4,3-b]pyridine | ![]() |
| Pyrazolo[3,4-c]pyridine | ![]() |
| Pyrazolo[4,3-c]pyridine | ![]() |
Table 2: Physical Data of Selected Pyrazolopyridinone Derivatives
| Compound Name | Molecular Formula | CAS Number | Melting Point (°C) | Reference |
| 4,6-dimethyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one | C₈H₉N₃O | 28491-67-0 | 338-339 | sigmaaldrich.com |
| 4-(4-Chlorophenyl)-3-methyl-1-phenyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one | C₁₉H₁₄ClN₃O | Not Available | 228-229 | semanticscholar.org |
| 3-Methyl-1-phenyl-4-(thiophen-2-yl)-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one | C₁₇H₁₃N₃OS | Not Available | 190-191 | semanticscholar.org |
Structure
3D Structure
Properties
CAS No. |
860411-13-8 |
|---|---|
Molecular Formula |
C6H3N3O |
Molecular Weight |
133.11 g/mol |
IUPAC Name |
pyrazolo[4,3-c]pyridin-3-one |
InChI |
InChI=1S/C6H3N3O/c10-6-4-3-7-2-1-5(4)8-9-6/h1-3H |
InChI Key |
OCBGRKUCCSEAII-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC2=C1N=NC2=O |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 3h Pyrazolo 4,3 C Pyridin 3 One Derivatives
Classical and Established Synthetic Routes
Traditional methods for the synthesis of the pyrazolo[4,3-c]pyridine core often rely on the sequential construction of the fused pyridine (B92270) and pyrazole (B372694) rings. These established routes provide reliable access to the fundamental scaffold, which can then be further functionalized.
Cyclization Reactions for Pyridine Ring Annulation
The annulation of a pyridine ring onto a pre-existing pyrazole is a common strategy for constructing pyrazolopyridine systems. One notable method involves the utilization of 5-aminopyrazole derivatives as key building blocks. These can undergo condensation reactions with various 1,3-dielectrophiles to form the pyridine ring. For instance, the reaction of 5-aminopyrazoles with α,β-unsaturated ketones or 1,3-dicarbonyl compounds can lead to the formation of the pyrazolo[3,4-b]pyridine scaffold, and similar principles can be adapted for the [4,3-c] isomer. nih.gov The regioselectivity of these reactions is a critical aspect, often influenced by the nature of the substituents and the reaction conditions. nih.gov
Pyrazole Ring Formation Strategies
Conversely, the construction of the pyrazole ring onto a pre-existing pyridine core offers an alternative synthetic pathway. A key approach in this category involves the cyclization of 3-acylpyridine N-oxide tosylhydrazones. This method provides a route to both pyrazolo[3,4-b]- and pyrazolo[4,3-c]pyridines. The reaction proceeds by treating the 3-acylpyridine N-oxide tosylhydrazone with an electrophilic additive and an amine base at room temperature. A notable feature of this reaction is the influence of the electrophile and solvent on the regiochemical outcome, allowing for a degree of control over the formation of the desired [4,3-c] isomer. nih.govbeilstein-journals.org The (Z)-isomer of the hydrazone is reported to be the reactive species in this cyclization. beilstein-journals.org
Advanced and Green Chemistry Approaches
In recent years, the development of more efficient and environmentally benign synthetic methodologies has been a major focus. These include multicomponent reactions that enhance atom economy and palladium-catalyzed cross-coupling reactions that allow for the late-stage functionalization of the pyrazolopyridine core.
Multicomponent Reaction (MCR) Strategies
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer significant advantages in terms of efficiency and diversity-oriented synthesis. While MCRs are widely used for the synthesis of various heterocyclic systems, their application to the direct synthesis of 3H-pyrazolo[4,3-c]pyridin-3-ones is not extensively documented. However, related structures have been successfully synthesized using MCR strategies, suggesting the potential for future development in this area. For example, a one-pot, five-component reaction has been reported for the synthesis of pyrazolo[4,3:5,6]pyrido[2,3-d]pyrimidine-5,7(6H)-diones under ultrasonic irradiation in water, highlighting the power of MCRs in constructing complex fused heterocyclic systems in a green manner. researchgate.net
The Groebke-Blackburn-Bienayme (GBB) reaction is a prominent acid-catalyzed three-component reaction involving an amidine, an aldehyde, and an isocyanide. This powerful reaction is widely employed for the synthesis of a variety of fused imidazopyridine and related heterocyclic scaffolds. beilstein-journals.orgresearchgate.net Despite its versatility in constructing nitrogen-containing heterocycles, a thorough review of the literature indicates that the GBB reaction is not a commonly reported method for the direct synthesis of the 3H-pyrazolo[4,3-c]pyridin-3-one core. The primary application of the GBB reaction remains in the synthesis of imidazo[1,2-a]azines. beilstein-journals.org
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)
Palladium-catalyzed cross-coupling reactions are indispensable tools for the derivatization of heterocyclic scaffolds, allowing for the introduction of a wide range of substituents with high efficiency and functional group tolerance. The Suzuki-Miyaura and Buchwald-Hartwig reactions are particularly valuable for the late-stage functionalization of the pyrazolo[4,3-c]pyridine core, typically starting from a halogenated precursor.
Recent studies on the closely related 5-halo-1H-pyrazolo[3,4-c]pyridine scaffold have demonstrated the utility of these cross-coupling reactions for creating diverse derivatives. worktribe.com These methodologies are directly applicable to the functionalization of the this compound system, assuming a suitable halo-substituted precursor is available.
Suzuki-Miyaura Coupling: This reaction enables the formation of carbon-carbon bonds by coupling an organoboron reagent with a halide or triflate. For the derivatization of a 5-bromo-1-(tetrahydropyran-2-yl)-1H-pyrazolo[3,4-c]pyridine, various aryl and heteroaryl boronic acids can be employed.
| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 78 |
| 3 | 3-Thienylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 65 |
Buchwald-Hartwig Amination: This reaction facilitates the formation of carbon-nitrogen bonds, coupling an amine with a halide or triflate. The 5-bromo-1-(tetrahydropyran-2-yl)-1H-pyrazolo[3,4-c]pyridine can be reacted with a variety of primary and secondary amines to introduce diverse amino substituents.
| Entry | Amine | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 110 | 92 |
| 2 | Piperidine (B6355638) | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 110 | 88 |
| 3 | Aniline | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 110 | 75 |
These palladium-catalyzed methods provide a powerful platform for the generation of libraries of this compound derivatives for further investigation in drug discovery programs.
Metal-Catalyzed 1,3-Dipolar Cycloaddition Reactions
The 1,3-dipolar cycloaddition is a powerful and widely utilized reaction for the construction of five-membered heterocyclic rings. wikipedia.orgchesci.com In the context of pyrazolopyridinone synthesis, this reaction typically involves a 1,3-dipole, such as a diazoalkane, and a dipolarophile, which can be an alkene or alkyne. wikipedia.org Metal catalysis plays a crucial role in controlling the regioselectivity and stereoselectivity of these cycloadditions.
While direct examples for the synthesis of this compound via this method are not extensively detailed in the provided results, the synthesis of related pyrazolo[3,4-d]pyridazinone derivatives through the 1,3-dipolar cycloaddition of diazoalkanes to pyridazin-3(2H)-ones offers a strong precedent. researchgate.net These reactions are reported to be regioselective, yielding the desired pyrazolo-fused systems as major products. researchgate.net The principles of Frontier Molecular Orbital (FMO) theory are often used to rationalize and predict the regiochemical outcomes of these reactions. wikipedia.org Metal-catalyzed approaches, such as those employing rhodium or copper, have been shown to facilitate the cycloaddition of hydrazines with alkynes to afford highly substituted pyrazoles under mild conditions.
Transition metal-catalyzed [4+2] cycloadditions, also known as hetero-Diels-Alder reactions, provide another avenue for the synthesis of pyridine rings, which could be adapted for pyrazolopyridinone synthesis. rsc.org These reactions involve 1-azadiene derivatives and a two-carbon component. rsc.org
Flow Chemistry in Pyrazolopyridinone Synthesis
Flow chemistry has emerged as a transformative technology in organic synthesis, offering significant advantages over traditional batch methods, including enhanced reaction control, improved safety, and greater scalability. researchgate.net The continuous nature of flow processes allows for precise manipulation of reaction parameters such as temperature, pressure, and reaction time, often leading to higher yields and purities. researchgate.netyoutube.com
In the synthesis of pyrazole and its fused derivatives, flow chemistry presents a greener and more efficient alternative to conventional batch synthesis. researchgate.net Automated flow chemistry systems, in particular, can significantly reduce reaction times and costs, making them highly valuable in pharmaceutical research and development. researchgate.net While specific applications of flow chemistry for the synthesis of this compound were not found in the search results, the general benefits of this technology for the synthesis of related heterocyclic scaffolds are well-documented. researchgate.netnih.gov For instance, continuous flow techniques have been successfully applied to the synthesis of pyridinium (B92312) salts, demonstrating improved control over reaction parameters compared to batch processes. nih.gov The ability to safely handle hazardous reagents and intermediates, such as diazo compounds often used in pyrazole synthesis, is another key advantage of flow systems. nih.gov
Ultrasound-Assisted Synthetic Protocols
Ultrasound irradiation has gained recognition as a green and efficient method for accelerating organic reactions. nih.govnih.gov This technique utilizes high-frequency sound waves to induce acoustic cavitation, which can significantly enhance reaction rates, improve yields, and reduce reaction times, often at ambient temperature and pressure. nih.govresearchgate.net
The application of ultrasound has been successfully demonstrated in the synthesis of various pyrazole and pyrazoline derivatives. nih.govnih.gov For instance, the ultrasound-assisted synthesis of fused polycyclic pyrazolo[3,4-b]pyridines has been reported, highlighting the simplicity, atomic efficiency, and good yields of this approach. scielo.org.co In this method, α,β-unsaturated naphthones were reacted with 5-amino-1-phenyl-3-methyl-1H-pyrazole under ultrasound irradiation. scielo.org.co Similarly, pyrazolone (B3327878) derivatives have been synthesized in high yields by reacting diazo compounds with hydrazine (B178648) hydrate (B1144303) or phenylhydrazine (B124118) under ultrasonic conditions. researchgate.net The use of ultrasound often leads to purer products, sometimes eliminating the need for further purification. researchgate.net
| Reactants | Product | Conditions | Yield | Reference |
| α,β-Unsaturated naphthones, 5-Amino-1-phenyl-3-methyl-1H-pyrazole | Fused polycyclic pyrazolo[3,4-b]pyridines | Ultrasound | Good | scielo.org.co |
| Diazo compounds, Hydrazine hydrate/Phenylhydrazine | Pyrazolone derivatives | Ultrasound | High | researchgate.net |
| Chalcones, Hydrazine derivatives | Pyrazoline derivatives | Ultrasound | - | nih.gov |
Catalysis with Eco-Friendly Agents (e.g., In(OTf)3, Phosphotungstic Acid)
The development of environmentally benign synthetic methods is a central theme in modern organic chemistry. The use of eco-friendly catalysts, such as indium(III) triflate (In(OTf)3) and phosphotungstic acid, offers a sustainable alternative to traditional, often hazardous, catalysts. These catalysts are typically non-volatile, non-flammable, and recyclable, contributing to greener chemical processes. nih.gov
Silica-supported acid catalysts, for example, have garnered significant interest due to their cost-effectiveness, high stability, and large surface area. nih.gov One such catalyst, silica-bonded N-(propylaminobenzene)sulfonic acid (SBPASA), has been effectively used for the synthesis of 4,4'-(arylmethylene)bis(1H-pyrazol-5-ols) in a solvent-free environment, affording high yields and demonstrating excellent recyclability. nih.gov The synthesis proceeds via a tandem Knoevenagel–Michael reaction, showcasing the efficiency of this green catalytic system. nih.gov While direct applications to this compound are not explicitly mentioned, the principles of using such catalysts for the synthesis of pyrazole-containing compounds are well-established.
Functionalization and Diversification Strategies for Pyrazolopyridinone Scaffolds
The ability to functionalize and diversify a core scaffold is essential for exploring structure-activity relationships (SAR) and optimizing the properties of lead compounds. nih.govwustl.edu The pyrazole ring system offers multiple sites for modification, allowing for the introduction of a wide range of substituents. nih.govresearchgate.net
Selective Introduction of Functional Groups
The selective introduction of functional groups onto the pyrazolopyridinone scaffold is a key strategy for generating chemical diversity. nih.govresearchgate.net The pyrazole ring itself provides opportunities for N-functionalization, which can lead to structural diversity and has been applied in various fields, including medicinal chemistry. researchgate.net
Vectorial Functionalization for Scaffold Elaboration
Vectorial functionalization refers to the selective modification of a core molecule at distinct positions, or "vectors," to create a library of analogues with diverse functionalities. This approach is a cornerstone of modern medicinal chemistry and materials science, as it enables the systematic optimization of a lead compound's biological activity, selectivity, and physicochemical properties. The pyrazolopyridine skeleton, due to its multiple reaction sites, is an excellent candidate for such a strategy. nih.gov
The elaboration of the pyrazolopyridine scaffold can be achieved through a variety of modern synthetic methods, including N-alkylation, cross-coupling reactions, and directed metallation. These techniques provide a powerful toolkit for introducing a wide range of substituents onto the heterocyclic core.
A key strategy for achieving vectorial functionalization is the use of a halogenated scaffold as a versatile intermediate. For instance, a 5-halo-1H-pyrazolo[3,4-c]pyridine can serve as a starting point for selective modifications at several positions. rsc.orgnih.govresearchgate.net
Functionalization at Nitrogen Atoms (N-1 and N-2):
The nitrogen atoms of the pyrazole ring can be selectively functionalized through protection and alkylation reactions. The choice of protecting group and reaction conditions can direct the substitution to either the N-1 or N-2 position, providing a crucial handle for modulating the electronic properties and steric profile of the molecule. rsc.orgnih.gov
Functionalization at Carbon Atoms:
The carbon atoms of the pyrazolopyridine core offer multiple vectors for elaboration, which can be selectively addressed using a range of transition metal-catalyzed cross-coupling reactions.
C-3 Position: The C-3 position can be functionalized via a tandem borylation and Suzuki-Miyaura cross-coupling reaction. This two-step sequence involves the initial conversion of the C-H bond at C-3 to a boronate ester, which is then coupled with a variety of aryl or heteroaryl halides. rsc.orgnih.govresearchgate.net
C-5 Position: A halogen atom at the C-5 position serves as an excellent handle for introducing a diverse array of substituents. The palladium-catalyzed Buchwald-Hartwig amination is a particularly powerful method for installing various amine functionalities at this position. rsc.orgnih.govresearchgate.net
C-7 Position: Selective functionalization at the C-7 position can be achieved through directed metalation using a strong base, such as TMPMgCl·LiCl. The resulting organometallic intermediate can then react with a range of electrophiles or undergo transmetalation followed by a Negishi cross-coupling to introduce further diversity. rsc.orgnih.govresearchgate.net
The following tables summarize the research findings for the vectorial functionalization of a 5-halo-1H-pyrazolo[3,4-c]pyridine scaffold, illustrating the application of these synthetic strategies.
Table 1: Buchwald-Hartwig Amination at the C-5 Position nih.gov
| Entry | Amine | Product | Yield (%) |
| 1 | Morpholine | 4-(1H-Pyrazolo[3,4-c]pyridin-5-yl)morpholine | 85 |
| 2 | Piperidine | 5-(Piperidin-1-yl)-1H-pyrazolo[3,4-c]pyridine | 78 |
| 3 | Aniline | N-Phenyl-1H-pyrazolo[3,4-c]pyridin-5-amine | 65 |
Reaction conditions: Pd₂(dba)₃, rac-BINAP, NaOᵗBu, THF, 55 °C.
Table 2: Tandem Borylation and Suzuki-Miyaura Cross-Coupling at the C-3 Position nih.gov
| Entry | Aryl Halide | Product | Overall Yield (%) |
| 1 | 4-Bromotoluene | 3-(p-Tolyl)-1H-pyrazolo[3,4-c]pyridine | 48 |
| 2 | 1-Bromo-4-methoxybenzene | 3-(4-Methoxyphenyl)-1H-pyrazolo[3,4-c]pyridine | 45 |
| 3 | 3-Bromopyridine | 3-(Pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine | 31 |
Reaction conditions: 1) [Ir(COD)OMe]₂, dtbpy, B₂pin₂, MTBE, 100 °C (MW); 2) Ar-X, Pd(dppf)Cl₂, Cs₂CO₃, DMAc, 120 °C (MW).
Table 3: Metalation and Electrophilic Quench at the C-7 Position nih.gov
| Entry | Electrophile | Product | Yield (%) |
| 1 | Iodine | 7-Iodo-1H-pyrazolo[3,4-c]pyridine | 76 |
| 2 | N-Fluorobenzenesulfonimide | 7-Fluoro-1H-pyrazolo[3,4-c]pyridine | 55 |
| 3 | Benzaldehyde | (1H-Pyrazolo[3,4-c]pyridin-7-yl)(phenyl)methanol | 62 |
Reaction conditions: 1) TMPMgCl·LiCl, THF; 2) Electrophile.
These examples clearly demonstrate the power and versatility of vectorial functionalization in elaborating the pyrazolopyridine scaffold. The ability to selectively introduce a wide range of functional groups at multiple positions provides a robust platform for the discovery and optimization of novel compounds with desired properties.
Chemical Reactivity and Transformations of 3h Pyrazolo 4,3 C Pyridin 3 One Systems
Electrophilic and Nucleophilic Reactivity of the Fused System
The fused pyrazolopyridinone system presents distinct sites for both electrophilic and nucleophilic attack. The pyridine (B92270) ring, being electron-deficient, generally resists electrophilic aromatic substitution. quora.com When such reactions do occur, they typically require harsh conditions and are directed to the C-3 position (meta to the ring nitrogen), as this avoids placing a positive charge on the electronegative nitrogen atom in the resonance intermediates. quora.com For the pyrazolo[4,3-c]pyridine system, this corresponds to the C-7 position. Conversely, the pyrazole (B372694) ring is electron-rich and more susceptible to electrophilic attack. In related pyrazolo[4,3-b]pyridines, electrophilic substitution readily occurs at the C-3 position of the pyrazole ring. rsc.org
Nucleophilic attack is favored at the positions ortho and para to the pyridine nitrogen (C-2 and C-4), which are electron-deficient. quora.com In the 3H-pyrazolo[4,3-c]pyridin-3-one system, the C-4 and C-6 positions of the pyridine ring are analogous sites for potential nucleophilic substitution. The presence of the carbonyl group in the pyrazolone (B3327878) ring introduces an additional electrophilic center at C-3, which can react with nucleophiles. youtube.com Furthermore, activation of the pyridine ring as an N-oxide significantly enhances its reactivity toward both electrophiles and nucleophiles. quora.comnih.gov
Ring-Opening and Rearrangement Pathways
The structural integrity of the pyrazolopyridine ring system can be compromised under certain reaction conditions, leading to ring-opening or rearrangement reactions. For instance, a synthetic strategy for preparing regioisomeric pyrazolopyridines involves the cyclization of pyridine N-oxide tosylhydrazones, where intramolecular attack of the hydrazone onto the activated pyridine ring is a key step. nih.gov This highlights a pathway where the pyridine ring is transiently modified.
Another relevant transformation involves the ring-opening of pyridines to form acyclic Zincke imine intermediates, which can then undergo further reactions before ring closure. nih.gov This strategy has been used for the regioselective halogenation of pyridines. nih.gov In the context of pyrazolopyridine synthesis, unusual rearrangements, such as the C-N migration of an acetyl group, have been observed, indicating the potential for complex skeletal transformations under specific conditions. nih.gov The reaction of pyrazolo[4,3-c] ontosight.airesearchgate.netrsc.orgoxadiazin-3(5H)-ones with carbanions leads to a rearrangement to form pyrazolo[3,4-b]pyrazines, demonstrating a ring transformation pathway initiated by nucleophilic attack. researchgate.net
Tautomerism and Isomerization Phenomena
Tautomerism is a fundamental characteristic of the this compound system, profoundly influencing its structure, stability, and reactivity. The molecule can exist in several tautomeric forms, primarily involving keto-enol and N-H shifts. mdpi.comnih.govmdpi.com
The pyrazolone moiety of the molecule allows for keto-enol tautomerism, establishing an equilibrium between the this compound (keto form) and its corresponding 1H-pyrazolo[4,3-c]pyridin-3-ol (enol form). mdpi.com In general, for simple ketones, the keto form is significantly more stable than the enol form. youtube.com However, the stability of the enol tautomer can be enhanced by factors such as conjugation, intramolecular hydrogen bonding, and aromaticity. researchgate.netmasterorganicchemistry.com
In a study of 1-phenyl-1,2-dihydro-3H-pyrazol-3-one, X-ray analysis revealed that it exists exclusively as the enol tautomer (1-phenyl-1H-pyrazol-3-ol) in the solid state, forming dimers via intermolecular hydrogen bonds. mdpi.com In solution, the equilibrium is solvent-dependent; the enol form predominates in nonpolar solvents, while the monomeric form is favored in polar solvents like DMSO. mdpi.com For related pyridinyl keto esters, the enol form has also been found to be the predominant tautomer in solution. nih.gov The keto-enol tautomerization can be catalyzed by either acid or base. masterorganicchemistry.comkhanacademy.org
In addition to keto-enol tautomerism, pyrazolopyridines unsubstituted on the pyrazole nitrogen can exhibit annular prototropic tautomerism. nih.gov This involves the migration of a proton between the two nitrogen atoms of the pyrazole ring. For the related pyrazolo[3,4-b]pyridine system, two primary tautomers are possible: the 1H- and the 2H-isomers. nih.govmdpi.com Theoretical calculations have shown that the 1H-tautomer is considerably more stable, by nearly 9 kcal/mol. nih.govmdpi.com This preference is a critical consideration in the synthesis and reactivity of these compounds. The study of N-H tautomerism is a fundamental aspect of porphyrin and chlorin (B1196114) chemistry as well. nih.govresearchgate.net
The position of the tautomeric equilibrium is sensitive to both the electronic nature of substituents on the ring system and the polarity of the solvent. nih.govmdpi.com Studies on related heterocyclic systems, such as substituted adenines and nitropurines, demonstrate that substitution can significantly alter tautomeric preferences. nih.govresearchgate.net Electron-withdrawing and electron-donating groups can stabilize or destabilize different tautomers to varying degrees. researchgate.net
Solvent polarity plays a crucial role by differentially solvating the various tautomers. mdpi.comresearchgate.net An increase in solvent polarity can enhance intramolecular interactions and modulate substituent effects. nih.gov For example, the tautomeric equilibrium of acetoacetic acid is strongly solvent-dependent, with the enol form ranging from less than 2% in polar D₂O to 49% in nonpolar CCl₄. masterorganicchemistry.com In polar solvents, slight energy differences between tautomers of substituted purines can lead to the coexistence of multiple forms in solution. nih.govresearchgate.net This suggests that for this compound, the predominant tautomer in a given environment will be a function of its specific substitution pattern and the surrounding medium.
Table 1: Factors Influencing Tautomeric Equilibria in Pyrazolopyridinone Systems
| Factor | Influence on Equilibrium | Example/Note |
| Aromaticity | A more aromatic tautomer is generally more stable. | The enol form can sometimes lead to a more aromatic system. masterorganicchemistry.com |
| Conjugation | Extended conjugation stabilizes the enol form. | Conjugation with a benzene (B151609) ring increases the proportion of the enol tautomer. youtube.com |
| Hydrogen Bonding | Intramolecular H-bonding can significantly stabilize the enol form. | A classic example is the enol form of acetylacetone. researchgate.net |
| Substituents | Electron-withdrawing groups can favor enolization. | Substituents can alter the relative stabilities of all possible tautomers. researchgate.netnih.gov |
| Solvent Polarity | Polar solvents can shift the equilibrium by differential solvation. | Nonpolar solvents often favor internally hydrogen-bonded enol forms. mdpi.commasterorganicchemistry.com |
Oxidation and Reduction Chemistry of Pyrazolopyridinones
The oxidation and reduction chemistry of pyrazolopyridinones involves reactions at both the pyrazole and pyridine rings. The fused system can undergo oxidation to form N-oxides. Specifically, the synthesis of 1H-pyrazolo[4,3-c]pyridine 5-oxides has been reported, indicating that the pyridine nitrogen is susceptible to oxidation. researchgate.net The formation of the aromatic pyrazolopyridine ring during some synthetic procedures is proposed to occur via a spontaneous oxidation step, possibly involving atmospheric oxygen. nih.gov
Reduction of the pyrazolopyridinone system could potentially target the pyridinone ring. Depending on the reducing agent and reaction conditions, this could lead to the saturation of the pyridine ring or reduction of the carbonyl group. While specific studies on the reduction of this compound are not detailed in the provided context, the general reactivity of pyridones suggests that such transformations are feasible.
Advanced Spectroscopic and Structural Elucidation of 3h Pyrazolo 4,3 C Pyridin 3 One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of pyrazolo[4,3-c]pyridin-3-ones in solution. ontosight.ai By analyzing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the connectivity of atoms and the electronic environment within the molecule.
One-dimensional (1D) and two-dimensional (2D) NMR experiments are routinely employed to assign the proton (¹H), carbon-¹³ (¹³C), and nitrogen-¹⁵ (¹⁵N) resonances of the pyrazolo[4,3-c]pyridin-3-one scaffold. researchgate.netresearchgate.net
¹H NMR: The proton NMR spectrum provides information about the number of different types of protons and their neighboring atoms. For instance, in a substituted pyrazolo[4,3-c]pyridin-3-one, the protons on the pyridine (B92270) and pyrazole (B372694) rings will appear at characteristic chemical shifts. For example, the ¹H NMR spectrum of 1'-{5-chloro-1H-pyrazolo[3,4-c]pyridin-1-yl}ethan-1'-one shows signals at 9.56 ppm (s, 1H, 7-H), 8.15 ppm (s, 1H, 3-H), and 7.69 ppm (s, 1H, 4-H). researchgate.net
¹³C NMR: The carbon NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. The chemical shifts of the carbon atoms are sensitive to their hybridization and the electronegativity of attached atoms. For example, the ¹³C NMR spectrum of 1'-{5-chloro-1H-pyrazolo[3,4-c]pyridin-1-yl}ethan-1'-one displays signals for the carbonyl carbon at 170.3 ppm and other ring carbons at 144.7 ppm (C-5), 138.0 ppm (C-7), 137.8 ppm (C-3), 134.7 ppm (C-7a), 133.8 ppm (C-3a), and 114.8 ppm (C-4). researchgate.net
¹⁵N NMR: Nitrogen-15 NMR spectroscopy is a powerful tool for probing the electronic structure of nitrogen-containing heterocycles like pyrazolo[4,3-c]pyridin-3-one. researchgate.netresearchgate.net The chemical shifts of the pyrazole and pyridine nitrogen atoms are indicative of their hybridization state and involvement in hydrogen bonding or tautomeric equilibria. researchgate.netnih.gov The implementation of both directly and inversely detected ¹⁵N NMR techniques at natural abundance has significantly advanced the structural analysis of such compounds. researchgate.net
A combination of 1D and 2D NMR techniques, such as COSY, HSQC, and HMBC, allows for the unambiguous assignment of all proton and carbon signals and provides crucial information about the connectivity of the molecular framework. mdpi.com
Table 1: Illustrative ¹H and ¹³C NMR Data for a Substituted Pyrazolo[c]pyridine Derivative
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| 3-H | 8.15 (s) | 137.8 |
| 4-H | 7.69 (s) | 114.8 |
| 7-H | 9.56 (s) | 138.0 |
| C=O | - | 170.3 |
| C-3a | - | 133.8 |
| C-5 | - | 144.7 |
| C-7a | - | 134.7 |
Data derived from 1'-{5-chloro-1H-pyrazolo[3,4-c]pyridin-1-yl}ethan-1'-one. researchgate.net
Pyrazolo[4,3-c]pyridin-3-one can exist in different tautomeric forms due to the migration of a proton. mdpi.com NMR spectroscopy is an invaluable tool for studying these tautomeric equilibria in solution. bohrium.comruc.dk The observed chemical shifts and coupling constants are often a weighted average of the contributing tautomers. encyclopedia.pub
By studying the NMR spectra at different temperatures and in various solvents, it is possible to shift the equilibrium and obtain information about the individual tautomers. bohrium.comnih.gov For instance, in pyrazoles not substituted at the nitrogen atoms, two tautomeric forms are possible: the 1H- and the 2H-tautomer. mdpi.com Computational calculations have shown that the 1H-tautomer of pyrazolo[3,4-b]pyridine is significantly more stable. mdpi.com Deuterium isotope effects on chemical shifts can also be measured to determine the equilibrium constants of the keto-enol tautomers. ruc.dk
Mass Spectrometry for Molecular Identification and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound. ontosight.ai It is also instrumental in elucidating the structure of a molecule by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, which allows for the determination of the elemental composition of the molecule. nih.gov This is a critical step in confirming the identity of a newly synthesized pyrazolo[4,3-c]pyridin-3-one derivative.
Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected precursor ion and the analysis of the resulting product ions. researchgate.net This technique provides detailed information about the connectivity of the molecule and helps to elucidate its fragmentation pathways. asianpubs.org For related pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines, the fragmentation is often initiated by the elimination of a carbon monoxide (CO) molecule, followed by the loss of other fragments such as halogens or hydrohalic acids. researchgate.netasianpubs.org The successive loss of hydrogen cyanide (HCN) molecules is also a common fragmentation pattern observed in these systems. researchgate.netasianpubs.org
Table 2: Common Fragmentation Patterns in Pyrazolo-fused Pyridine Systems
| Initial Fragment Lost | m/z | Subsequent Fragments Lost |
|---|---|---|
| CO | 28 | Halogen (Cl, Br), Halogen Acid (HCl, HBr), HCN |
| HCN | 27 | Further HCN loss |
Based on fragmentation patterns of related pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines and dipyrazolo[3,4-b];3',4'-h]-1,6-naphthyridines. researchgate.netasianpubs.org
X-ray Crystallography for Solid-State Structural Determination
For pyrazolo[4,3-c]pyridin-3-one and its derivatives, X-ray crystallography can unambiguously confirm the connectivity of the atoms and the regiochemistry of substituents. nih.gov For instance, the crystal structure of 3-iodo-1H-pyrazolo[3,4-b]pyridine revealed that the molecule is essentially planar, with pairs of molecules forming inversion dimers through N—H⋯N hydrogen bonds. nih.gov These dimers are further linked into zigzag chains by C—I⋯N halogen bonds. nih.gov The packing is also stabilized by π–π stacking interactions. nih.gov Such detailed structural information is invaluable for understanding the solid-state properties of these compounds and for designing new derivatives with specific properties.
Confirmation of Stereochemical Configurations
Although a specific crystal structure for the parent 3H-Pyrazolo[4,3-C]pyridin-3-one is not available in the reviewed literature, the methodology has been extensively applied to its isomers and derivatives. For instance, X-ray crystallography has been used to elucidate the structures of complex pyrazolo[3,4-d]pyrimidine derivatives. nih.govnih.gov In such studies, the analysis not only confirms the core heterocyclic structure but also determines the orientation of various substituents, which is essential for structure-activity relationship (SAR) studies in medicinal chemistry. nih.gov The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The electron density map generated from this pattern allows for the precise placement of each atom in the crystal lattice. For pyrazolopyridine systems, this would confirm the planarity of the fused rings and the specific tautomeric form present in the solid state.
Analysis of Intermolecular Interactions and Crystal Packing
The way molecules arrange themselves in a solid state, known as crystal packing, is governed by a network of intermolecular interactions. These non-covalent forces are fundamental to the compound's physical properties, such as melting point, solubility, and polymorphism. Analysis of these interactions is typically performed using the data obtained from X-ray crystallography.
For nitrogen-containing heterocyclic compounds, the most common interactions include hydrogen bonds and π-π stacking. In the absence of a crystal structure for this compound, the analysis of a related pyrazolo[3,4-d]pyrimidine derivative provides a relevant example of the expected interactions. researchgate.net The crystal structure of this analog reveals a network of C—H⋯O and C—H⋯N hydrogen bonds that link adjacent molecules into chains. researchgate.net Furthermore, C—H⋯π interactions, where a C-H bond points towards the electron-rich face of an aromatic ring, contribute to the stability of the crystal lattice. researchgate.net The planar pyrazolopyridine core of this compound would be expected to facilitate significant π-π stacking interactions, where the aromatic rings of adjacent molecules align face-to-face or face-to-edge.
Table 1: Potential Intermolecular Interactions in the Crystal Lattice of this compound (Inferred from Analogous Structures)
| Interaction Type | Donor | Acceptor | Description |
| Hydrogen Bond | N-H (pyrazole) | O=C (lactam) | A strong, classical hydrogen bond forming dimers or chains. |
| Hydrogen Bond | C-H (pyridine) | N (pyridine) | Weaker hydrogen bonds contributing to the overall packing arrangement. researchgate.net |
| π-π Stacking | Pyrazolopyridine Ring | Pyrazolopyridine Ring | Attractive, noncovalent interactions between aromatic rings, crucial for stabilizing the crystal structure. |
| C-H⋯π Interaction | C-H (pyridine) | Pyrazole or Pyridine Ring | A weak hydrogen bond where a C-H bond interacts with the π-electron system of a nearby ring. researchgate.net |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions
Spectroscopic techniques such as Infrared (IR) and Ultraviolet-Visible (UV-Vis) are indispensable for characterizing the functional groups and electronic properties of molecules like this compound.
Infrared (IR) Spectroscopy probes the vibrational modes of a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of specific chemical bonds. For this compound, the IR spectrum would be expected to show characteristic peaks confirming the presence of its key functional groups. The most prominent absorption would be from the carbonyl (C=O) group of the lactam ring, typically appearing as a strong band in the region of 1650-1700 cm⁻¹. The N-H stretching vibration of the pyrazole ring would be observed as a broader peak around 3100-3300 cm⁻¹. Aromatic C-H stretching vibrations from the pyridine ring would appear above 3000 cm⁻¹, while C=N and C=C stretching vibrations within the fused ring system would be found in the 1450-1650 cm⁻¹ region. scielo.org.za
Table 2: Expected Characteristic Infrared Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H (Pyrazole) | Stretching | 3100 - 3300 | Medium, Broad |
| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium to Weak |
| C=O (Lactam) | Stretching | 1650 - 1700 | Strong |
| C=N / C=C (Aromatic Rings) | Stretching | 1450 - 1650 | Medium to Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. For conjugated systems like this compound, the most significant electronic transitions are π→π* and n→π. The fused aromatic pyrazolopyridine system possesses an extended π-electron system, which would lead to strong π→π transitions, likely appearing in the range of 250-300 nm, similar to what is observed for the parent pyridine molecule. nist.gov The presence of heteroatoms (nitrogen and oxygen) with lone pairs of electrons also allows for weaker n→π* transitions, which would occur at longer wavelengths, potentially above 300 nm. nist.gov The exact position and intensity of these absorption bands are sensitive to the solvent used.
Table 3: Expected Electronic Transitions for this compound in UV-Vis Spectroscopy
| Transition | Orbitals Involved | Expected Wavelength Range (nm) | Relative Intensity |
| π → π | Bonding π to Antibonding π | 250 - 300 | High |
| n → π | Non-bonding to Antibonding π | > 300 | Low |
Theoretical and Computational Chemistry Studies of 3h Pyrazolo 4,3 C Pyridin 3 One
Density Functional Theory (DFT) Investigations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of molecular properties. For the pyrazolo[4,3-c]pyridine framework, DFT has been employed to explore electronic structure, molecular geometry, vibrational frequencies, and reaction pathways. These studies provide foundational insights into the molecule's behavior and potential as a pharmacophore.
Electronic Structure and Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is crucial for predicting the chemical reactivity and electronic properties of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy gap between the HOMO and LUMO (Egap) is a key indicator of molecular stability and reactivity.
DFT calculations are used to determine the energies of these frontier orbitals. For pyrazole-containing heterocyclic systems, the distribution and energy of HOMO and LUMO can predict their behavior in biological systems. researchgate.net A low HOMO-LUMO energy gap suggests higher chemical reactivity and lower kinetic stability. researchgate.net For instance, in a study on related pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, the calculated HOMO-LUMO energy gaps ranged from 1.16 to 2.35 eV, indicating significant biological potential. researchgate.net While specific FMO data for 3H-pyrazolo[4,3-c]pyridin-3-one is not extensively detailed in the available literature, studies on related pyrazolo[4,3-c]pyridine derivatives show that these molecules are electronically active. science.govnih.gov The analysis of the molecular electrostatic potential (MEP) map, another DFT-derived property, helps in identifying the electron-rich and electron-poor regions of the molecule, which are crucial for understanding intermolecular interactions. science.gov
Table 1: Illustrative Frontier Molecular Orbital Data for Related Heterocyclic Compounds
| Compound/Scaffold | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Method | Source |
|---|---|---|---|---|---|
| Pyrazolo[1,5-a]pyrimidine analog 1 | - | - | 1.16 | DFT | researchgate.net |
| Pyrazolo[1,5-a]pyrimidine analog 2 | - | - | 2.35 | DFT | researchgate.net |
| Pyrazolo[4,3-c]pyridine derivative | - | < -2.0 | - | DFT | nih.gov |
Conformational Analysis and Energetic Landscaping
Conformational analysis investigates the different spatial arrangements of a molecule (conformers) and their corresponding energy levels. For drug design, identifying the lowest energy conformer—the most stable arrangement—is critical as it often corresponds to the bioactive conformation that binds to a biological target.
For the pyrazolo[4,3-c]pyridine scaffold, DFT methods can be used to calculate the potential energy surface, revealing the most stable conformers and the energy barriers between them. For example, in a study of related toluoyl-substituted azaindoles, the angle between the planes of the heterocycle and the m-tolyl group was found to vary between 30 and 50 degrees. nih.gov While specific conformational studies on this compound are not widely published, the general methodology involves optimizing the geometry of various possible conformers and comparing their relative energies to identify the most favorable structures. This analysis is vital for understanding how substituents on the core ring system can influence its three-dimensional shape and, consequently, its interaction with biological macromolecules. researchgate.netacs.org
Simulation and Interpretation of Vibrational Spectra
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations can simulate these spectra with a high degree of accuracy, aiding in the structural elucidation and characterization of newly synthesized compounds. fip.org
The process involves optimizing the molecular geometry and then calculating the harmonic vibrational frequencies. These theoretical frequencies are often scaled by a factor to correct for approximations in the computational method and to improve agreement with experimental data. jst.go.jp For example, in a study of a pyrazolo[3,4-b]pyridine derivative, experimental FT-IR peaks at 3238 cm⁻¹ (N-H stretch), 1667 cm⁻¹ (C=O stretch), and 1585 cm⁻¹ (C=N stretch) were used to confirm its structure. jst.go.jp Such analysis for this compound would involve identifying characteristic peaks for the pyrazole (B372694) and pyridine (B92270) rings, as well as the carbonyl group at the C3 position.
Table 2: Representative Vibrational Frequencies for a Related Pyridopyrazolopyrimidine Derivative
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Source |
|---|---|---|---|
| OH | Stretching | 3419 | nih.gov |
| NH | Stretching | 3203 | nih.gov |
| C=O | Stretching | 1704 | nih.gov |
Mechanistic Elucidation of Reactions via DFT
DFT is a powerful tool for investigating chemical reaction mechanisms, allowing researchers to map the entire reaction pathway, including transition states and intermediates. This provides a detailed understanding of reaction feasibility, regioselectivity, and kinetics. unibo.it
For the synthesis of pyrazolo[4,3-c]pyridines, which can be formed through reactions like 1,3-dipolar cycloadditions, DFT can model the interaction between reactants. unibo.it For example, studies on the cycloaddition of nitrile imines with various dipolarophiles have used DFT to explain the observed regioselectivity, where the reaction outcome is governed by the electronic properties of the reacting species. unibo.it While a specific DFT study on the formation mechanism of this compound was not found, the principles are applicable. Such a study would involve calculating the activation energies for different possible pathways to determine the most likely route for the formation of the heterocyclic core. nih.gov
Molecular Docking and Molecular Dynamics Simulations
Molecular docking and molecular dynamics (MD) are computational techniques used to predict and analyze the interaction between a small molecule (ligand) and a biological target, typically a protein or nucleic acid. These methods are indispensable in modern drug discovery for identifying potential drug candidates and understanding their mechanism of action.
Prediction of Ligand-Target Interactions and Binding Modes
Molecular docking predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. The strength of this interaction is often estimated by a scoring function, which provides a binding energy value.
Derivatives of the pyrazolo[4,3-c]pyridine scaffold have been extensively studied as inhibitors of various biological targets. In one study, pyrazolo[4,3-c]pyridine sulfonamides were identified as inhibitors of human carbonic anhydrase (hCA) isoforms. nih.govresearchgate.net Docking studies revealed that the sulfonamide group coordinates with the zinc ion in the enzyme's active site, a classic interaction for this class of inhibitors. nih.gov In another significant study, pyrazolo[4,3-c]pyridines were developed as the first inhibitors of the PEX14–PEX5 protein-protein interaction (PPI) in Trypanosoma parasites. acs.org Docking predicted that the pyrazolo[4,3-c]pyridine scaffold forms favorable π–π stacking interactions with phenylalanine residues (Phe17 and Phe34) on the PEX14 surface. acs.org
Following docking, Molecular Dynamics (MD) simulations are often performed to assess the stability of the predicted ligand-protein complex over time in a simulated physiological environment. niscpr.res.in MD simulations provide insights into the dynamic nature of the binding, confirming the stability of key hydrogen bonds and other interactions. mdpi.com For the PEX14–PEX5 inhibitors, MD simulations were crucial in the structure-guided optimization process. acs.org Similarly, MD simulations of pyrazolo[4,3-c]pyridine derivatives targeting the CREBBP bromodomain helped to understand the stability of the compounds within the binding site. niscpr.res.in
Table 3: Molecular Docking and Inhibition Data for Pyrazolo[4,3-c]pyridine Derivatives
| Compound/Derivative | Target Protein | Binding Energy (kcal/mol) | Inhibition (IC₅₀ / Kᵢ) | Key Interacting Residues | Source |
|---|---|---|---|---|---|
| Derivative 1c | hCA I | -8.1 | 218.4 nM (Kᵢ) | His94, His96, His119, Thr200 | nih.govresearchgate.net |
| Derivative 1g | hCA I | -7.5 | 35.8 nM (Kᵢ) | His94, His96, His119, Thr200 | nih.govresearchgate.net |
| Derivative 1f | hCA II | -8.4 | 45.0 nM (Kᵢ) | His94, His96, His119, Thr199 | nih.govresearchgate.net |
| Derivative 1 | TbPEX14 | - | 265 µM (EC₅₀) | Phe17, Phe34 | acs.org |
| Derivative 4a | CREBBP (5KTU) | -59.78 | 62.5 µM (IC₅₀) | Asn1168 | niscpr.res.in |
Analysis of Binding Affinities and Dynamics
Computational methods are pivotal in elucidating how molecules like pyrazolo[4,3-c]pyridine derivatives interact with biological targets. Molecular dynamics (MD) simulations and binding affinity calculations can predict the stability of a ligand-protein complex and characterize the key interactions that govern molecular recognition.
Research into derivatives of the pyrazolo[4,3-c]pyridine scaffold has identified them as inhibitors of protein-protein interactions (PPIs), which are crucial for various cellular processes. acs.org For instance, a structure-based drug discovery approach identified pyrazolo[4,3-c]pyridine derivatives as the first small-molecule inhibitors of the PEX14–PEX5 PPI, an interaction essential for glycosomal import in Trypanosoma parasites. acs.org
The binding affinity of these compounds has been quantified using experimental techniques complemented by computational analysis. A primary hit, a pyrazolo[4,3-c]pyridine derivative, was found to have a dissociation constant (KD) of 163 μM, as determined by NMR chemical shift perturbation (CSP) analysis. acs.org This compound was shown to disrupt the interaction between the PEX5-derived peptide and PEX14. acs.org Molecular docking studies suggest that the pyrazolo[4,3-c]pyridine core of the inhibitor establishes favorable π–π stacking interactions with phenylalanine residues (Phe17 and Phe34) in the binding site of the PEX14 protein. acs.org
Molecular dynamics simulations further enhance the understanding of these interactions by providing a dynamic view of the complex. These simulations can reveal the flexibility of the ligand and the protein, the role of solvent molecules, and the conformational changes that occur upon binding. acs.org
| Compound Derivative | Target | Assay | Binding Affinity (KD/EC50) | Reference |
| Pyrazolo[4,3-c]pyridine derivative 1 | TbPEX14 | NMR CSP | 163 μM (KD) | acs.org |
| Pyrazolo[4,3-c]pyridine derivative 1 | TbPEX14-PEX5 | AlphaScreen | 265 μM (EC50) | acs.org |
| Pyrazolo[4,3-c]pyridine derivative 1 | TcPEX14-PEX5 | AlphaScreen | 539 μM (EC50) | acs.org |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Understanding
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While a formal QSAR study on this compound was not found, structure-activity relationship (SAR) studies on its derivatives provide crucial insights that form the basis of QSAR modeling.
SAR studies on pyrazolo[4,3-c]pyridine sulfonamides, which are derivatives of methyl 3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate, have been conducted to understand their inhibitory activity against various human carbonic anhydrase (hCA) isoforms. nih.gov These studies revealed that the nature and position of substituents on the pyrazolopyridine core are critical for activity and selectivity. nih.gov
Key findings from SAR studies on pyrazolo[4,3-c]pyridine derivatives include:
Influence of Linker Groups: The connection between the pyrazolopyridine core and a benzenesulfonamide (B165840) moiety significantly impacts inhibitory activity. A study showed that an N-methylpropionamide linker was favorable for hCA I inhibition, whereas a direct connection or a simple ethyl linker was less effective or detrimental. nih.gov
Impact of N-Substitution: In studies targeting the PEX14-PEX5 interaction, the position of substituents on the pyrazole ring was found to be critical. The N-1 regioisomer was an active hit, while the corresponding N-2 regioisomer showed only modest activity, failing to bind effectively to the target protein. acs.org
Role of Aromatic Substituents: Merging features from two different active ligands led to a hybrid molecule with superior activity. The presence and position of a methoxy (B1213986) group on a naphthalene (B1677914) substituent were found to be crucial for high-affinity interaction with the target. acs.org
These SAR findings highlight the importance of specific structural features for biological activity. Such data can be used to develop predictive 3D-QSAR models, like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), to guide the design of more potent and selective inhibitors. These models provide a three-dimensional map of the steric, electrostatic, and hydrophobic fields around the molecules, indicating regions where modifications would likely enhance or diminish activity.
Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
Computational quantum mechanics (QM) offers powerful methods for predicting spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov These predictions are invaluable for structure elucidation and verification, especially for complex heterocyclic systems where empirical interpretation of spectra can be challenging. nih.gov
The process typically involves calculating the magnetic shielding tensors for each nucleus in a molecule using methods like Density Functional Theory (DFT). The computed shieldings are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. nih.gov
While specific computational NMR prediction studies for this compound were not identified in the search results, the methodology is widely applied to related structures. For example, the structure of a pyrazolo nih.govnih.govpyran derivative was determined using a combination of 1D and 2D NMR techniques, and the assignments were supported by predicted chemical shifts from software packages. nih.gov Careful analysis of experimental NMR data, such as Heteronuclear Multiple Bond Correlation (HMBC) spectra, combined with computational predictions, allows for unambiguous assignment of proton and carbon signals and elucidation of the compound's configuration. nih.gov
For complex molecules, computational approaches can help distinguish between possible isomers, which might be difficult to differentiate based on experimental data alone. The accuracy of these predictions has significantly improved with the development of new functionals and basis sets, making computational NMR spectroscopy a standard tool in modern chemical research. nih.gov
Mechanistic Investigations of Biological Activities of Pyrazolopyridinone Derivatives Pre Clinical Focus
Enzyme Inhibition Mechanisms
Derivatives of the pyrazolopyridine core structure have been shown to interact with and inhibit a variety of enzyme families through diverse mechanisms. These interactions are often predicated on the scaffold's ability to form key hydrogen bonds and engage in hydrophobic or stacking interactions within the enzyme's active site.
Kinase Inhibition
Pyrazolopyridine derivatives have been identified as potent inhibitors of several protein kinases, which are critical regulators of cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders.
3-aminopyrazolopyridinone derivatives have demonstrated moderate inhibitory activity against Casein Kinase 1 delta (CK1δ), p38α mitogen-activated protein kinase (MAPK), and Aurora A kinase. researchgate.netumtm.cz The p38 MAP kinase is a key mediator in the production of pro-inflammatory cytokines like TNF and IL-1, and its inhibition is a strategy for treating inflammatory diseases. google.com One study detailed the synthesis of 6-(2,4-difluorophenoxy)-1H-pyrazolo[4,3-c]pyridine, which was developed as a p38 inhibitor. sci-hub.se
Furthermore, the pyrazolo[4,3-c]pyridine structure has been explored for its broader kinase inhibitory potential. For instance, 3-amino-2-phenyl-2H-pyrazolo[4,3-c]pyridine-4,6-diol has been shown to inhibit p90 ribosomal S6 kinases 2 (RSK2). researchgate.netumtm.cz In a screening campaign, a 1H-pyrazolo[4,3-c]pyridine derivative was identified as a modest inhibitor of Monopolar Spindle Kinase 1 (MPS1), a crucial component of the mitotic checkpoint. acs.org While extensive research has been conducted on related isomers, such as pyrazolo[3,4-b]pyridines, as inhibitors of kinases like MELK and Kit kinase, specific inhibitory data for the 3H-pyrazolo[4,3-c]pyridin-3-one scaffold against a wide array of kinases like ERK1/2, FAK, and specific CDKs remains an area for further investigation. umtm.cz
| Derivative Class | Target Kinase | Observed Activity | Citations |
| 3-Aminopyrazolopyridinone derivatives | p38α MAP Kinase | Moderate Inhibition | researchgate.netumtm.cz |
| 3-Aminopyrazolopyridinone derivatives | Aurora A Kinase | Moderate Inhibition | researchgate.netumtm.cz |
| 3-Aminopyrazolopyridinone derivatives | Casein Kinase 1 delta (CK1δ) | Moderate Inhibition | researchgate.netumtm.cz |
| 3-Amino-2-phenyl-2H-pyrazolo[4,3-c]pyridine-4,6-diol | p90 Ribosomal S6 Kinase 2 (RSK2) | Inhibitory Activity | researchgate.netumtm.cz |
| 6-(2,4-difluorophenoxy)-1H-pyrazolo[4,3-c]pyridine | p38 MAP Kinase | Inhibitor | sci-hub.se |
| 1H-Pyrazolo[4,3-c]pyridine derivative | Monopolar Spindle Kinase 1 (MPS1) | Modest Inhibition | acs.org |
Carbonic Anhydrase (CA) Inhibition
Carbonic anhydrases are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. They are involved in various physiological processes, and their inhibition has therapeutic applications. A series of pyrazolo[4,3-c]pyridine sulfonamides were synthesized and evaluated for their inhibitory activity against several human (h) and bacterial CA isoforms. nih.gov
These compounds showed interesting inhibition profiles, with some derivatives being more potent than the standard inhibitor acetazolamide (B1664987) (AAZ) against certain isoforms. nih.gov Notably, several compounds were potent inhibitors of the γ-CA from E. coli and the β-CA from Burkholderia pseudomallei. nih.gov Molecular docking studies suggest that these inhibitors bind to the zinc ion in the enzyme's active site via their sulfonamide group, a classic interaction for this class of inhibitors. nih.gov
| Derivative Class | Target Isoform | Inhibition Constant (Kᵢ) | Citations |
| Pyrazolo[4,3-c]pyridine sulfonamides | hCA I, hCA II | Showed interesting inhibition activity | nih.gov |
| Pyrazolo[4,3-c]pyridine sulfonamides | γ-CA (E. coli), β-CA (B. pseudomallei) | Potent inhibition, with some Kᵢ values lower than the reference drug | nih.gov |
DNA Ligase Inhibition
While research has identified DNA ligase inhibitors from other isomeric scaffolds, such as 1H-pyrazolo[3,4-c]pyridines, specific studies detailing the inhibition of DNA ligase by derivatives of this compound were not prominent in the reviewed literature. umtm.cz
Phosphodiesterase (PDE) Inhibition
Phosphodiesterases are enzymes that break down cyclic nucleotides like cAMP and cGMP, playing a vital role in signal transduction. PDE inhibitors have therapeutic uses in conditions ranging from erectile dysfunction to inflammatory diseases. Novel derivatives of 8-morpholino-2-aryl-2,5-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one have been investigated as potential inhibitors of PDE5A, the enzyme that specifically hydrolyzes cGMP. mdpi.com Molecular docking studies of these compounds showed favorable interactions with the human PDE5A protein active site. mdpi.com Additionally, derivatives containing the 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine core have been designed as inhibitors of autotaxin, a secreted enzyme with phosphodiesterase activity that is implicated in fibrosis. researchgate.net
Pantothenate Synthetase (PS) Inhibition
Pantothenate synthetase is an essential enzyme in the biosynthesis of pantothenate (vitamin B5), a precursor of coenzyme A. This enzyme is a target for the development of new antimicrobial agents, particularly against Mycobacterium tuberculosis (MTB). A series of 3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives were synthesized and evaluated as inhibitors of MTB pantothenate synthetase. ekb.eg One of the most active compounds, 1-benzoyl-N-(4-nitrophenyl)-3-phenyl-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxamide, exhibited significant inhibitory activity against the enzyme. ekb.eg
| Derivative | Target Enzyme | IC₅₀ | Citations |
| 1-benzoyl-N-(4-nitrophenyl)-3-phenyl-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxamide | MTB Pantothenate Synthetase | 21.8 ± 0.8 μM | ekb.eg |
DNA Gyrase Inhibition
DNA gyrase is a topoisomerase II enzyme that is essential for bacterial DNA replication and is a validated target for antibiotics. While the broader class of pyrazole (B372694) derivatives has been investigated for DNA gyrase inhibition, specific research focusing on this compound derivatives as DNA gyrase inhibitors is not extensively documented in the available literature. nih.govglobalresearchonline.net
Disruption of Cullin Neddylation (DCN1-UBE2M Interaction)
A significant area of research has focused on the ability of pyrazolo-pyridinone derivatives to inhibit the neddylation pathway, a crucial process for the function of cullin-RING ligases (CRLs), the largest family of E3 ubiquitin ligases. Specifically, these compounds target the protein-protein interaction between Defective in Cullin Neddylation 1 (DCN1) and Ubiquitin Conjugating Enzyme E2 M (UBE2M). nih.gov
DCN1 functions as a co-E3 ligase, facilitating the transfer of the ubiquitin-like protein NEDD8 from the E2 enzyme UBE2M to cullin proteins. nih.gov This neddylation process is essential for the activation of CRLs. The interaction between DCN1 and UBE2M is driven by the binding of UBE2M's N-terminal acetyl-methionine to a hydrophobic pocket on DCN1. nih.gov Pyrazolo-pyridone inhibitors have been designed to occupy this pocket, thereby preventing the DCN1-UBE2M interaction and subsequent cullin neddylation. nih.govnih.gov
Rational drug design, aided by X-ray co-crystal structures, has led to the optimization of these inhibitors. nih.gov Structure-activity relationship (SAR) studies have demonstrated that the cis-diastereomers of the pyrazolo-pyridone core are critical for inhibitory activity, while the trans-isomers are inactive. nih.gov Optimization efforts have focused on substituents that target specific pockets within the DCN1 binding site, leading to a significant enhancement in potency. nih.gov For instance, substituting the pyridone ring and introducing hydrophobic groups that mimic the N-terminal acetyl group of UBE2M have resulted in compounds with improved inhibitory effects. nih.govnih.gov
These optimized pyrazolo-pyridone derivatives have been shown to potently and selectively inhibit the DCN1-UBE2M interaction in biochemical assays, bind to and thermally stabilize DCN1 in cells, and reduce the steady-state levels of neddylated Cul1 and Cul3 in various cancer cell lines. nih.govnih.govnih.gov Notably, acute pharmacological inhibition of the DCN1-UBE2M interaction with these compounds has different downstream consequences compared to broader inhibition of the NEDD8 pathway, as it does not lead to a gross stabilization of canonical CRL substrates. nih.gov
Table 1: Activity of Pyrazolo-Pyridone Derivatives as DCN1-UBE2M Inhibitors
| Compound/Derivative | Target Interaction | Mechanism of Action | Key Findings |
| Pyrazolo-pyridone derivatives | DCN1-UBE2M | Competitively inhibits the binding of UBE2M to DCN1 by occupying the N-acetyl binding pocket. | Potently and selectively inhibits cullin neddylation; cis-diastereomers are active. nih.gov |
| m-methyl and m-, p-dichloro phenyl analogs | DCN1-UBE2M | Explored structure-activity relationships, indicating the reverse amide was not tolerated. | Provided insights for further optimization. nih.gov |
| Compound 27 | DCN1-UBE2M | Enhances the thermal stability of DCN1, leading to potent inhibition of cellular neddylation. | Demonstrates the success of targeting the N-acetyl pocket for improved potency. nih.gov |
| Acyl group derivatives (29, 30) | DCN1-UBE2M | Designed to directly mimic the N-terminal acetyl group of UBE2M. | Resulted in poor potency, indicating a nuanced binding requirement. nih.gov |
Receptor Binding and Modulation Mechanisms
GPR119 Agonism
Pyrazolo[3,4-c]pyridine derivatives have been identified as potent agonists of the G protein-coupled receptor 119 (GPR119). nih.gov GPR119 is primarily expressed in pancreatic β-cells and intestinal enteroendocrine L-cells, where its activation stimulates glucose-dependent insulin (B600854) secretion and the release of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1). medchemexpress.comresearchgate.nete-dmj.org This dual action makes GPR119 an attractive target for the treatment of type 2 diabetes. medchemexpress.comresearchgate.net
Through ligand-based drug design, a series of 1H-pyrazolo[3,4-c]pyridine derivatives were developed. researchgate.net Optimization of the left-hand aryl group and the right-hand piperidine (B6355638) N-capping group led to the identification of compounds with single-digit nanomolar potency as GPR119 agonists. researchgate.net However, a significant challenge with some of these highly potent agonists was their poor aqueous solubility. nih.gov To address this, further optimization focused on modifying the central spacer and other peripheral groups, which led to the discovery of 3H- nih.govnih.govnih.govtriazolo[4,5-c]pyridine derivatives with improved solubility while maintaining potent GPR119 agonism. nih.gov
Systematic structure-activity relationship (SAR) optimization of pyrazolopyrimidine-based GPR119 agonists has also been fruitful, leading to compounds with significantly improved in vitro activity and oral exposure. nih.gov These optimized compounds have demonstrated the ability to elevate GLP-1 levels and reduce glucose excursion in preclinical animal models. nih.gov
Table 2: Pyrazolopyridine and Related Derivatives as GPR119 Agonists
| Compound/Derivative | Scaffold | Key Feature | Outcome |
| Compound 4b | 1H-pyrazolo[3,4-c]pyridine | Highly potent GPR119 agonist. | Poor aqueous solubility hindered preclinical development. nih.gov |
| Compound 32o | 3H- nih.govnih.govnih.govtriazolo[4,5-c]pyridine | Optimized central spacer and peripheral groups. | Improved solubility while maintaining potent GPR119 agonism. nih.gov |
| Compound 29 | Tricyclic pyrazolopyrimidine | Result of systematic SAR optimization. | Improved in vitro activity, oral exposure, and in vivo efficacy. nih.gov |
| Compound 26 | Pyrazolo[3,4-d]pyrimidine | Phenylamino- and phenoxy-substitutions. | Good potency and promising pharmacokinetic profile in mice. nih.gov |
Metabotropic Glutamate (B1630785) Receptor 4 (mGlu4) Allosteric Modulation
Derivatives of the pyrazolo[3,4-d]pyrimidine scaffold have been discovered as novel positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 4 (mGlu4). nih.gov mGlu4 is a group III metabotropic glutamate receptor that has garnered interest as a therapeutic target for conditions such as Parkinson's disease. nih.govnih.gov Allosteric modulation offers a promising approach to enhance the receptor's response to the endogenous ligand, glutamate, with greater subtype selectivity and a lower potential for side effects compared to orthosteric agonists. nih.gov
The discovery of these pyrazolo[3,4-d]pyrimidine-based mGlu4 PAMs was achieved through an iterative analogue library approach. nih.gov These compounds represent a significant addition to the limited number of described mGlu4 PAMs. nih.gov Further research into related scaffolds, such as tricyclic thiazolopyrazole derivatives, has also yielded potent mGlu4 PAMs, highlighting the potential of pyrazole-based structures in modulating this receptor. nih.gov The development of these allosteric modulators provides valuable tools for investigating the therapeutic potential of targeting mGlu4. nih.govsemanticscholar.org
Histamine (B1213489) Receptor (H4) Inhibition
Pyrazolopyrimidine derivatives have been identified as antagonists of the histamine H4 receptor. google.com The H4 receptor is primarily expressed on cells of the immune system, and its antagonism is being explored as a therapeutic strategy for inflammatory and allergic conditions. nih.govaimspress.com Patent literature describes pyrazolopyrimidine derivatives of a general formula that are claimed to be useful as histamine H4 receptor antagonists. google.com Additionally, other pyrazole derivatives have been disclosed for their H4 antagonist activity, suggesting the broader applicability of the pyrazole scaffold in targeting this receptor. google.comnih.gov
Protein-Protein Interaction (PPI) Disruption Mechanisms
Disruption of MYC-MAX Heterodimerization
A novel dihydro-pyrazolo-pyridinone scaffold has been identified as an inhibitor of the interaction between the oncoproteins MYC and MAX. nih.gov The MYC transcription factor is a critical regulator of cell proliferation, and its dysregulation is a hallmark of many cancers. uky.eduresearchgate.net MYC exerts its function by forming a heterodimer with MAX, which then binds to DNA and activates gene transcription. researchgate.net The intrinsically disordered nature of MYC has made it a challenging target for small-molecule inhibitors. nih.govuky.edu
The identified pyrazolopyridinone-based inhibitor, designated MY05, has been shown to selectively target intracellular c-MYC and disrupt the MYC-MAX heterodimerization. nih.govuky.edu Mechanistic studies revealed that MY05 directly engages with c-MYC, modulates its thermal stability, and consequently reduces the transcription of MYC target genes. nih.govuky.edu This disruption of the MYC-MAX interaction ultimately leads to the inhibition of proliferation in cancer cells. nih.gov This discovery represents a significant advancement in the development of direct MYC inhibitors. nih.govuky.eduuky.edu Other pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have also been reported to inhibit the MYC-MAX interaction, further validating this scaffold as a promising starting point for developing anti-cancer therapeutics targeting this crucial protein-protein interaction. researchgate.net
Table 3: Pyrazolopyridinone-Based Inhibitor of MYC-MAX Interaction
| Compound | Scaffold | Target | Mechanism of Action | Biological Effect |
| MY05 | Dihydro-pyrazolo-pyridinone | c-MYC | Directly engages intracellular c-MYC, disrupting its heterodimerization with MAX. nih.govuky.edu | Reduces transcription of MYC target genes and inhibits cancer cell proliferation. nih.govuky.edu |
Inhibition of PEX14-PEX5 Interaction
The protein-protein interaction (PPI) between PEX14 and PEX5 is crucial for the import of proteins into glycosomes, which are organelles essential for the metabolism of Trypanosoma parasites, the causative agents of devastating diseases like African trypanosomiasis and Chagas disease. nih.govjapsonline.com The disruption of this interaction leads to the mislocalization of glycosomal enzymes, which is fatal to the parasite, making the PEX14-PEX5 PPI an attractive target for the development of novel trypanocidal agents. nih.govjapsonline.com
A structure-based drug discovery approach has led to the identification of pyrazolo[4,3-c]pyridine derivatives as the first inhibitors of this critical PPI. nih.gov Through in silico screening of a homology model of Trypanosoma brucei PEX14 (TbPEX14), a pyrazolo[4,3-c]pyridine derivative, compound 1 , was identified as a potent hit. nih.gov This initial hit demonstrated a binding affinity (KD) of 163 μM in Nuclear Magnetic Resonance (NMR) chemical shift perturbation (CSP) analysis. nih.gov
Further optimization of this scaffold was driven by X-ray crystallography, NMR binding data, and molecular dynamics simulations. nih.gov The docking studies suggested that the pyrazolo[4,3-c]pyridine core of the inhibitors interacts with key residues in the PEX14 binding pocket. Specifically, the phenyl and indole (B1671886) moieties of the initial hit were predicted to occupy the Trp and Phe hotspots on the TbPEX14 surface, respectively, mimicking the natural binding of the PEX5 WXXX(F/Y) motif. nih.gov
Structure-activity relationship (SAR) studies revealed that modifications at various positions of the pyrazolo[4,3-c]pyridine scaffold significantly influenced the inhibitory activity. For instance, merging features from two active compounds (13 and 20 ) led to the development of a hybrid molecule, 29 , with superior activity in an AlphaScreen assay for TbPEX14–PEX5 PPI inhibition. nih.gov The presence of a methoxy (B1213986) group at the C-4 position of the naphthalene (B1677914) ring in compound 29 was found to be crucial for high-affinity interaction with TbPEX14. nih.gov Further modifications, such as replacing the methoxy group with a methylthiol group (compound 33 ), resulted in a threefold increase in the inhibition of the Trypanosoma cruzi PEX14 (TcPEX14)–PEX5 complex formation compared to compound 29 . nih.gov
These developed pyrazolo[4,3-c]pyridine derivatives have demonstrated significant cellular activity against Trypanosoma brucei gambiense and Trypanosoma cruzi parasites in vitro, with some compounds showing efficacy in the nanomolar range. nih.gov This line of research has established pyrazolo[4,3-c]pyridines as a promising class of compounds for the development of new treatments for trypanosomal diseases by targeting a novel and essential parasitic PPI. nih.govjapsonline.com
Table 1: Inhibitory Activity of Pyrazolo[4,3-c]pyridine Derivatives against PEX14-PEX5 Interaction
| Compound | Description | Target | Assay | Activity | Reference |
| 1 | Initial pyrazolo[4,3-c]pyridine hit | TbPEX14 | NMR CSP | KD = 163 μM | nih.gov |
| 1 | Initial pyrazolo[4,3-c]pyridine hit | TbPEX14-PEX5 | AlphaScreen | EC50 = 265 μM | nih.gov |
| 1 | Initial pyrazolo[4,3-c]pyridine hit | TcPEX14-PEX5 | AlphaScreen | EC50 = 539 μM | nih.gov |
| 29 | Hybrid molecule from compounds 13 and 20 | TbPEX14-PEX5 | AlphaScreen | Superior to parent compounds | nih.gov |
| 33 | Methylthiol derivative of compound 29 | TcPEX14-PEX5 | AlphaScreen | 3x more potent than compound 29 | nih.gov |
Cellular Pathway Modulation Studies (In Vitro/Pre-clinical)
MAPK Signaling Pathway Modulation
The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the RAS-RAF-MEK-ERK cascade, is a central regulator of critical cellular processes, including proliferation, survival, and differentiation. Its aberrant activation is a hallmark of over 30% of human cancers, making it a prime target for anticancer therapies. While inhibitors targeting upstream components like BRAF and MEK have shown clinical efficacy, the emergence of resistance, often due to pathway reactivation, has spurred interest in developing inhibitors for the downstream kinase, ERK.
In this context, 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)urea derivatives have been identified as a novel and viable lead series of ERK inhibitors. nih.gov A de novo design approach, starting from the known ERK inhibitor SCH772984, led to the development of this new scaffold. nih.gov The design strategy focused on establishing specific hydrogen bond interactions within the ERK binding pocket. nih.gov
Subsequent structure-activity relationship (SAR) studies led to the optimization of this series, resulting in the identification of highly potent and selective ERK inhibitors with desirable properties such as low molecular weight and high ligand efficiency (LE). nih.gov One of the standout compounds from this series, compound 21 , demonstrated potent target engagement and exhibited strong tumor regression in a BRAFV600E xenograft model, highlighting its potential as a therapeutic agent for cancers driven by the MAPK pathway. nih.gov
Table 2: Activity of a 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Derivative
| Compound | Description | Target | In Vivo Model | Outcome | Reference |
| 21 | Potent and selective ERK inhibitor | ERK | BRAFV600E xenograft | Strong tumor regression | nih.gov |
Modulation of Cell Proliferation and Apoptosis Pathways
Pyrazolo[4,3-c]pyridine derivatives have been investigated for their potential to modulate cell proliferation and induce apoptosis, particularly in the context of cancer. One such study focused on the effects of a pyrazolo[4,3-c]pyridine-4-one derivative, referred to as PP-4-one , on glioma cells, which are aggressive and common tumors of the central nervous system. nih.gov
This research demonstrated that PP-4-one possesses significant anti-proliferative potential against various glioma cell lines (U251, C6, and U87). nih.gov The underlying mechanism for this anti-proliferative effect was linked to the compound's ability to target and suppress the levels of cyclic AMP (cAMP). nih.gov In many cancer types, including glioma, elevated cAMP levels are associated with the inhibition of apoptosis and the promotion of cell survival. nih.gov
Furthermore, PP-4-one was found to promote apoptosis in glioma cells through multiple mechanisms. It was shown to decrease the levels of the anti-apoptotic protein Bcl-2 while increasing the activation of caspases, specifically caspase-9 and caspase-3, which are key executioners of the apoptotic cascade. nih.gov The study also observed that treatment with PP-4-one led to cell cycle arrest, further contributing to its anti-cancer effects. nih.gov
These findings suggest that pyrazolo[4,3-c]pyridine-4-one derivatives can effectively inhibit glioma cell growth by concurrently suppressing pro-survival signals and activating apoptotic pathways, making them promising candidates for the development of new anti-glioma therapies. nih.gov
Table 3: Effects of a Pyrazolo[4,3-c]pyridine-4-one Derivative on Glioma Cells
| Compound | Cell Lines | Key Molecular Effects | Cellular Outcome | Reference |
| PP-4-one | U251, C6, U87 | - Suppresses cAMP levels- Decreases Bcl-2 levels- Activates caspase-9 and caspase-3 | - Inhibition of cell proliferation- Induction of apoptosis- Cell cycle arrest | nih.gov |
Antimicrobial Activity Mechanisms (Pre-clinical)
Antifungal Action Mechanisms
Pre-clinical studies on pyrazolopyridinone and its related pyrazolopyrimidine analogues suggest that their antifungal activity stems primarily from the disruption of fungal cell structure and integrity. The exact mechanism is not fully elucidated for all derivatives, but key insights have been gained from studies on closely related compounds.
Research on pyrazolo[3,4-d]pyrimidin-4-one derivatives has shown a potent fungicidal effect against various plant pathogenic fungi. One study identified that a specific derivative, compound g22, exerts its antifungal action against Sclerotinia sclerotiorum through multiple mechanisms. nih.gov These include:
Altering Mycelial Morphology: The compound was observed to impede the normal growth and structure of the fungal mycelium. nih.gov
Destroying Cell Membrane Integrity: The primary mechanism appears to be the destruction of the fungal cell membrane's integrity. nih.gov
Increasing Cell Membrane Permeability: Consequent to the membrane damage, there is an increase in its permeability, leading to leakage of cellular contents and ultimately, cell death. nih.gov
Another study on different pyrazolo[3,4-d]pyrimidin-4-one derivatives found significant activity against Rhizoctonia solani and Gaeumannomyces graminis, further supporting the potential of this scaffold in developing novel antifungal agents, though detailed mechanistic work was not the primary focus. researchgate.net While these studies are on the pyrazolo[3,4-d]pyrimidin-4-one core, the findings provide a strong hypothetical basis for the antifungal action of pyrazolo[4,3-c]pyridin-3-one derivatives, suggesting a likely mechanism involving the disruption of the fungal cell membrane.
Table 1: Antifungal Activity of Pyrazolopyrimidinone Derivatives
| Compound/Derivative | Fungal Species | Observed Mechanism of Action | Key Findings |
|---|---|---|---|
| Compound g22 (a pyrazolo[3,4-d]pyrimidin-4-one derivative) | Sclerotinia sclerotiorum | Affects mycelium morphology, destroys cell membrane integrity, increases cell membrane permeability. nih.gov | EC50 value of 1.25 mg/L, comparable to commercial fungicides. nih.gov |
| Compound 6b (a pyrazolo[3,4-d]pyrimidin-4-one derivative) | Gaeumannomyces graminis | Not detailed | EC50 value of 2.7 µg/mL. researchgate.net |
Antiviral Action Mechanisms
The antiviral properties of pyrazolopyridinone derivatives have been investigated against several viruses, with mechanisms targeting different stages of the viral life cycle.
Studies on hydroxyquinoline-pyrazole derivatives against coronaviruses, including SARS-CoV-2 and MERS-CoV, have revealed a multi-pronged attack. These compounds demonstrated the ability to attenuate the virus through three distinct modes of action:
Adsorption Inhibition: Preventing the virus from attaching to host cells. nih.gov
Virucidal Effect: Directly inactivating the virus particles. nih.gov
Replication Inhibition: Interfering with the virus's ability to replicate within the host cell. nih.gov
Further mechanistic insights suggest that pyrazole-based compounds can act as inhibitors of key viral enzymes. One study identified a pyrazole derivative that showed inhibitory activity against the Chikungunya virus (ChikV) by targeting the nsP2 protease, an enzyme crucial for viral replication. nih.gov Similarly, against Newcastle disease virus (NDV), pyrazole derivatives have been shown to inhibit virus-induced haemagglutination, which is a result of the attachment of viral haemagglutinins to receptors on red blood cells, thus interfering with a critical step in viral detection and potentially its entry mechanism. nih.gov The broader family of N-heterocyclic compounds, to which pyrazoles belong, is known to interfere with viral replication by acting as nucleoside analogs that disrupt DNA or RNA synthesis or by directly inhibiting viral enzymes like proteases and polymerases. nih.gov
Table 2: Antiviral Mechanisms of Pyrazole Derivatives
| Compound/Derivative Class | Target Virus | Observed Mechanism of Action | Reference |
|---|---|---|---|
| Hydroxyquinoline-pyrazole derivatives | Coronaviruses (SARS-CoV-2, MERS-CoV, HCoV-229E) | Adsorption inhibition, virucidal effect, replication inhibition. | nih.gov |
| Hydrazone and thiazolidinedione derivatives of pyrazole | Newcastle Disease Virus (NDV) | Inhibition of virus-induced haemagglutination. | nih.gov |
| A specific pyrazole derivative (Schiff's base) | Chikungunya Virus (ChikV) | Inhibition of nsP2 protease. | nih.gov |
Anti-inflammatory Action Mechanisms
The anti-inflammatory effects of pyrazolopyridinone derivatives are primarily mediated through the inhibition of key signaling pathways and enzymes involved in the inflammatory cascade. Pre-clinical models have demonstrated that these compounds can significantly reduce inflammation by targeting mitogen-activated protein kinases (MAPKs) and cyclooxygenase (COX) enzymes.
In a mouse model of collagen-induced arthritis, two newly synthesized pyrazole derivatives, M1E and M1G, were shown to ameliorate synovial inflammation. The mechanism was elucidated as the downregulation of inflammatory gene expression, specifically targeting p38 MAPK and COX-2. nih.gov The treatment led to a reduction in the protein expression of phosphorylated p38 MAPK and COX-2, which are critical mediators in the production of pro-inflammatory cytokines. nih.gov This study also observed a decrease in the expression of other inflammatory markers, including interleukin-1β (IL-1β), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-3 (MMP3). nih.gov
The p38 MAP kinase is a well-characterized enzyme in the inflammatory process, playing a central role in the biosynthesis of pro-inflammatory cytokines like TNF-α and IL-1β. mdpi.com Pyrazoles have been identified as a class of non-imidazole-based p38 inhibitors. mdpi.com By inhibiting p38, these compounds can modulate the inflammatory response at multiple levels, including the induction of COX-2 transcription. mdpi.comnih.gov
Furthermore, related pyrazolo[1,5-a]quinazoline derivatives have been found to inhibit lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity, a central pathway in inflammation. Molecular modeling suggested that these compounds could bind to and potentially inhibit MAPKs, including p38α and c-Jun N-terminal kinases (JNKs). rsc.org
Table 3: Anti-inflammatory Mechanisms of Pyrazole Derivatives
| Compound/Derivative | Model | Key Molecular Target(s) | Downstream Effects |
|---|---|---|---|
| M1E and M1G | Collagen-Induced Arthritis (Mouse) | p38 MAPK, COX-2 nih.gov | Downregulation of IL-1β, TNF-α, MMP3 gene expression; Reduced phosphorylation of p38 MAPK and COX-2. nih.gov |
| Pyrazolo[1,5-a]quinazolines | Human Monocytic Cells | NF-κB, JNKs, p38α rsc.org | Inhibition of LPS-induced NF-κB transcriptional activity. rsc.org |
Other Pre-clinical Biological Activities and Mechanistic Studies
Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth. Pyrazolopyridinone derivatives and their analogues have demonstrated significant anti-angiogenic properties by inhibiting key signaling pathways that drive this process.
A primary mechanism for the anti-angiogenic effect of pyrazole derivatives is the inhibition of kinase activity. rsc.org Many pyrazolopyrimidines function as kinase inhibitors that block angiogenesis driven by Vascular Endothelial Growth Factor (VEGF). rsc.org The VEGF signaling pathway is a major pro-angiogenic factor, and its inhibition is a key therapeutic strategy. rsc.orgfrontiersin.org For instance, the pyrazole derivative NVP-BHG712 was found to inhibit VEGF-driven vessel formation in vivo. rsc.org This is achieved by targeting receptor tyrosine kinases, such as the VEGF receptor (VEGFR), which prevents the downstream signaling cascades that lead to endothelial cell proliferation and migration. rsc.org
Another identified mechanism involves the targeting of the positive transcription elongation factor b (P-TEFb). The 3,5-diamino pyrazole derivative, CAN508, was shown to inhibit endothelial cell migration and tube formation, and its high selectivity towards P-TEFb suggests this as a potential target for anti-angiogenic therapy. rsc.org
Pre-clinical research has uncovered neuroprotective activities for pyrazolopyridinone derivatives, suggesting their potential in treating neurodegenerative conditions and brain injury.
A significant finding comes from a study on a rat model of post-traumatic epilepsy (PTE). The compound Pyrazolo[4,3-c]pyridin-4-one (PP-4-one) was shown to exert an anti-epileptogenic effect. The mechanism involves the downregulation of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway. nih.gov Treatment with PP-4-one suppressed behavioral seizures, inhibited inducible nitric oxide synthase (iNOS), and reduced astrocytic proliferation. nih.gov
In a different context related to neurodegeneration, a novel pyrazolo[4,3-b]pyridine derivative, VU0418506, has been characterized as a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4). nih.gov The efficacy of mGlu4 PAMs has been established in pre-clinical rodent models of Parkinson's disease, indicating that modulation of this receptor is a viable neuroprotective strategy. nih.gov
The immunomodulatory capacity of pyrazolopyridinone derivatives is closely linked to their anti-inflammatory actions. By definition, agents that modulate the immune system can be classified as immunostimulants or immunosuppressants. The demonstrated ability of pyrazole derivatives to suppress the production of key pro-inflammatory cytokines constitutes a form of immunosuppressive immunomodulation.
As detailed in section 6.6, pyrazole derivatives inhibit the p38 MAPK pathway. nih.gov This pathway is central to the function of immune cells like macrophages. Inhibition of p38 MAPK leads to a reduction in the synthesis and release of crucial immune mediators such as TNF-α and IL-1β. nih.govmdpi.com This targeted suppression of pro-inflammatory cytokine production is a key immunomodulatory mechanism, effectively dampening an overactive immune response that contributes to chronic inflammatory diseases. Therefore, the anti-inflammatory mechanisms of these compounds are a direct reflection of their immunomodulatory potential.
Anti-quorum Sensing Mechanisms
The disruption of quorum sensing (QS), the cell-to-cell communication system in bacteria, represents a promising strategy to combat bacterial virulence and biofilm formation without exerting direct bactericidal pressure, which can lead to resistance. While direct research on the anti-quorum sensing (AQS) mechanisms of this compound is not extensively documented in publicly available literature, studies on structurally related pyrazole and pyrazolopyrimidine derivatives provide significant insights into the potential AQS activities of this class of compounds.
Pre-clinical investigations have focused on the ability of these derivatives to interfere with QS-regulated processes, such as the production of virulence factors and the formation of biofilms. The primary mechanism of action appears to be the inhibition of QS signaling pathways, which are crucial for coordinated bacterial behavior. nih.govnih.gov
One of the key indicators of AQS activity is the inhibition of violacein (B1683560) production in the biosensor bacterium Chromobacterium violaceum. nih.govmdpi.com Violacein is a purple pigment whose synthesis is regulated by a QS system homologous to the LuxI/LuxR system found in many pathogenic bacteria. mdpi.com Inhibition of this pigment, therefore, serves as a reliable proxy for AQS potential.
Research on a series of novel pyrazole and pyrazolo[1,5-a]pyrimidine derivatives has demonstrated their efficacy in this regard. In a study evaluating sixteen such compounds, five were identified as having significant antibacterial and antibiofilm properties. nih.gov These select compounds were further investigated for their AQS capabilities.
The anti-QS activity was confirmed through two principal observations: the appearance of a visible halo zone in agar (B569324) diffusion assays at sub-minimum inhibitory concentrations (sub-MICs) and a quantifiable reduction in violacein production by C. violaceum CV026. nih.govresearchgate.net This indicates that the compounds interfere with the signaling cascade responsible for pigment production, a hallmark of AQS action.
The ability of these pyrazolopyrimidine derivatives to disrupt biofilm formation is another critical aspect of their AQS mechanism. Biofilms are structured communities of bacteria encased in a self-produced matrix, which confers protection against antibiotics and host immune responses. nih.gov The formation and maturation of biofilms are tightly regulated by QS. The active pyrazole and pyrazolo[1,5-a]pyrimidine derivatives were shown to be potent inhibitors of biofilm formation in both Gram-positive (Staphylococcus aureus) and Gram-negative (Pseudomonas aeruginosa) bacteria, with over 60% inhibition at their MICs. nih.gov Scanning electron microscopy analysis further confirmed the disruption of the biofilm structure in the presence of these compounds. researchgate.net
The following table summarizes the key research findings on the anti-quorum sensing activities of the most active pyrazole and pyrazolo[1,5-a]pyrimidine derivatives from the aforementioned study.
| Compound ID | Chemical Class | Key Anti-Quorum Sensing Findings | Reference |
| 3a | Pyrazole derivative | Significant antibacterial and antibiofilm activity against S. aureus and P. aeruginosa. Demonstrated anti-QS activity by inhibiting violacein production in C. violaceum CV026. | nih.govresearchgate.net |
| 5a | Pyrazole derivative | Exhibited potent antibacterial and antibiofilm effects. Showed positive anti-QS activity in violacein inhibition assays. | nih.govresearchgate.net |
| 6 | Pyrazolo[1,5-a]pyrimidine derivative | Displayed strong antibacterial and antibiofilm properties. Confirmed anti-QS activity through the reduction of violacein synthesis. | nih.govresearchgate.net |
| 9a | Pyrazolo[1,5-a]pyrimidine derivative | Showed significant antibacterial and antibiofilm activity. Demonstrated interference with QS signaling via violacein inhibition. | nih.govresearchgate.net |
| 10a | Pyrazolo[1,5-a]pyrimidine derivative | Exhibited notable antibacterial and antibiofilm effects. Confirmed as an anti-QS agent by inhibiting violacein production. | nih.govresearchgate.net |
These findings suggest that pyrazolopyridinone derivatives likely act by antagonizing QS receptors or inhibiting the synthesis of signaling molecules, thereby downregulating the expression of virulence genes and disrupting the formation of protective biofilms. While these studies provide a strong foundation, further mechanistic investigations are required to elucidate the precise molecular targets of this compound and its derivatives within the bacterial QS network.
Advanced Research Applications and Future Perspectives of Pyrazolo 4,3 C Pyridin 3 One
Development as Chemical Probes for Biological Systems
The development of small molecules as chemical probes is essential for dissecting complex biological pathways and validating novel drug targets. Pyrazolopyridine derivatives have emerged as valuable tools in this context. Their utility stems from the ability to design compounds that can selectively interact with specific proteins, thereby allowing researchers to probe the protein's function within a biological system.
A notable example is the use of pyrazolo[4,3-c]pyridine derivatives to investigate protein-protein interactions (PPIs), which are notoriously difficult to target with small molecules. acs.org Researchers have successfully developed compounds based on this scaffold that inhibit the PEX14–PEX5 PPI in T. brucei and T. cruzi parasites. acs.org These inhibitors serve as chemical probes to study the critical role of peroxisome biogenesis in these organisms, demonstrating that disrupting this specific PPI can lead to parasite death. acs.org This provides a proof-of-concept for targeting this interaction for the development of new trypanocidal agents. acs.org
Furthermore, various pyrazolopyridine isomers have been developed as probes for kinase activity. By inhibiting specific kinases, these compounds help to elucidate the roles of these enzymes in cell signaling pathways, particularly in the context of cancer. For instance, derivatives have been synthesized to probe the function of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. nih.govrsc.org Similarly, 3H-pyrazolo[4,3-f]quinoline-based compounds act as probes for the FLT3 kinase, advancing the understanding of its role in acute myeloid leukemia (AML). nih.gov The specificity of these molecular probes is crucial for validating these enzymes as therapeutic targets.
Scaffold Derivatization for Targeted Therapeutic Development
The pyrazolopyridine core is a versatile scaffold that allows for systematic chemical modifications to optimize potency, selectivity, and pharmacokinetic properties for targeted therapeutic development. worktribe.com The ability to functionalize the scaffold at multiple positions, or "growth-vectors," enables chemists to fine-tune the molecule's interaction with its biological target. worktribe.com
Extensive research has focused on derivatizing the pyrazolopyrimidine scaffold, a bioisostere of adenine, to target the ATP-binding site of protein kinases, which are often dysregulated in cancer. researchgate.net This strategy has led to the discovery of potent inhibitors for a range of kinases.
Key Therapeutic Targets and Corresponding Derivatives:
Kinase Inhibition:
CDK2: Pyrazolo[3,4-d]pyrimidin-4-one and pyrazolo[3,4-d]pyrimidine derivatives have been synthesized as potent inhibitors of CDK2, an important target in cancer therapy. nih.govnih.gov Compound 1j from one series showed significant inhibitory activity against CDK2 with an IC₅₀ value of 1.60 μM. nih.gov
FLT3: The 3H-pyrazolo[4,3-f]quinoline moiety has been identified as a privileged core for developing inhibitors against the FLT3 kinase and its mutants, which are implicated in acute myeloid leukemia (AML). nih.gov These compounds have shown potent activity comparable to the approved inhibitor quizartinib. nih.gov
EGFR: Researchers have designed 1H-pyrazolo[3,4-d]pyrimidine derivatives that target both wild-type and mutant forms of the Epidermal Growth Factor Receptor (EGFR). nih.gov Compound 12b emerged as a promising candidate with an IC₅₀ of 0.016 µM against EGFRWT. nih.gov
PIM-1: Pyrazolo[3,4-b]pyridine derivatives have been developed as potential inhibitors of PIM-1 kinase, a target in breast cancer. nih.gov
Src Kinase: Pyrazolo[3,4-d]pyrimidines have also been explored as inhibitors of Src kinase. researchgate.net
Other Targets:
Tubulin Polymerization: A pyrazolo[3,4-b]pyridin-6-one derivative, compound I2 , was identified as a novel anticancer agent that inhibits microtubule polymerization by binding to the colchicine (B1669291) site of tubulin. rsc.org
PEX14-PEX5 Protein-Protein Interaction: As a novel approach to anti-parasitic drugs, pyrazolo[4,3-c]pyridine derivatives were developed to disrupt the PEX14-PEX5 interaction, which is essential for glycosome function in trypanosomes. acs.org
The table below summarizes the activity of selected pyrazolopyridine derivatives against their specific therapeutic targets.
| Compound/Scaffold Class | Target | Disease Area | Reported Activity (IC₅₀) |
| Pyrazolo[3,4-d]pyrimidine (Compound 14 ) | CDK2/cyclin A2 | Cancer | 0.057 µM nih.govrsc.org |
| 3H-Pyrazolo[4,3-f]quinoline | FLT3 Kinase | Acute Myeloid Leukemia | Nanomolar range nih.gov |
| 1H-Pyrazolo[3,4-d]pyrimidine (Compound 12b ) | EGFRWT / EGFRT790M | Cancer | 0.016 µM / 0.236 µM nih.gov |
| Pyrazolo[3,4-b]pyridin-6-one (Compound I2 ) | Tubulin | Cancer | 2.99 - 5.72 µM (cell lines) rsc.org |
| Pyrazolo[4,3-c]pyridine (Compound 1 ) | PEX14-PEX5 PPI | Trypanosomiasis | EC₅₀ = 265 µM (TbPEX14) acs.org |
Integration of Computational and Experimental Methodologies in Drug Discovery
The discovery and optimization of pyrazolopyridinone-based inhibitors are increasingly driven by a powerful synergy between computational and experimental approaches. This integrated strategy accelerates the drug discovery pipeline, from hit identification to lead optimization.
Computational Screening and Design: The process often begins with in silico techniques. Molecular docking is widely used to predict how designed compounds will bind to the active site of a target protein. For example, docking studies confirmed that pyrazolo[3,4-d]pyrimidine derivatives fit well into the CDK2 active site, forming key hydrogen bonds. nih.govrsc.org Similarly, docking was used to guide the design of inhibitors for FLT3 and EGFR, predicting their binding modes. nih.govnih.gov Machine learning models have also been employed to predict the anticancer activity of compounds, leading to the identification of a pyrazolo[3,4-b]pyridin-6-one scaffold with activity against multiple cancer cell lines. rsc.org
Virtual and In Silico Screening: Virtual screening of compound libraries and in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are used to prioritize which compounds to synthesize. nih.gov This reduces the time and cost associated with synthesizing and testing a large number of molecules. For instance, in silico ADMET studies for novel CDK2 inhibitors predicted suitable pharmacokinetic properties. rsc.org
Experimental Validation: The predictions from computational models are then validated through chemical synthesis and rigorous biological evaluation. nih.gov Compounds identified in silico are synthesized and tested for their activity in enzymatic and cell-based assays. rsc.org This iterative cycle of computational design, synthesis, and experimental testing allows for the rapid optimization of the chemical scaffold to improve its therapeutic properties. This integrated approach was successfully used to develop pyrazolo[3,4-b]pyridin-6-one derivatives as tubulin inhibitors and pyrazolo[4,3-c]pyridine derivatives as PEX14-PEX5 PPI inhibitors. acs.orgrsc.org
Emerging Applications and Unexplored Biological Targets for Pyrazolopyridinones
While kinase inhibition remains a major focus for pyrazolopyridinone research, the versatility of the scaffold is leading to its exploration in new therapeutic areas and against novel biological targets.
Targeting Protein-Protein Interactions (PPIs): The success in developing inhibitors for the PEX14-PEX5 interaction highlights a significant emerging application for pyrazolopyridinones. acs.org Targeting PPIs is a burgeoning field in drug discovery, and the pyrazolo[4,3-c]pyridine scaffold has proven to be a viable starting point for developing such molecules, which could be applied to other PPIs involved in human diseases. acs.org
Modulation of the Immune System: Researchers have developed 3H-pyrazolo[4,3-f]quinoline-based compounds that act as antagonists of the stimulator of interferon genes (STING) protein. flintbox.com Persistent activation of STING is linked to various inflammatory and autoimmune diseases. flintbox.com These novel STING inhibitors suppress cytokine production and have the potential to be developed into therapies for conditions like colitis, fibrosis, and certain autoimmune disorders. flintbox.com
Anticancer Agents with Novel Mechanisms: Beyond kinase inhibition, pyrazolopyridinones are showing promise as anticancer agents through other mechanisms. The discovery of a pyrazolo[3,4-b]pyridin-6-one derivative that inhibits microtubule polymerization by binding to the colchicine site on tubulin opens a new avenue for developing antimitotic drugs from this chemical class. rsc.org This mechanism is distinct from many existing cancer drugs and could be effective against resistant tumors. rsc.org
The continued exploration of the chemical space around the pyrazolopyridinone core, combined with advanced screening platforms, will likely uncover further unexplored biological targets and lead to the development of novel therapeutics for a wide range of diseases.
Q & A
Q. What are the common synthetic routes for 3H-Pyrazolo[4,3-C]pyridin-3-one derivatives?
Synthesis typically involves multi-step pathways, including cyclization reactions and functional group modifications. For example:
- Cyclization : Condensation of aldehydes (e.g., 4-chlorobenzaldehyde) with triazole derivatives under acidic conditions forms the pyrazolo-pyridine core .
- Piperazine/Sulfonyl Incorporation : Reacting intermediates with piperazine or sulfonyl chlorides introduces substituents. Catalysts (e.g., palladium complexes) and optimized reaction temperatures (60–100°C) improve yields .
- Purification : High-performance liquid chromatography (HPLC) or recrystallization ensures purity (>95%) .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Spectroscopy : - and -NMR verify substituent positions and ring tautomerism. For zwitterionic forms, -NMR detects proton shifts on nitrogen atoms .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for stability analysis .
- Mass Spectrometry : Confirms molecular weight (e.g., CHFNO: 203.12 g/mol) and fragmentation patterns .
Q. What biological targets are associated with this scaffold?
- Kinases : The pyrazolo-pyridine core mimics ATP’s adenine moiety, enabling competitive binding to kinase active sites .
- Neurological Receptors : Piperazine derivatives modulate serotonin (5-HT) and dopamine receptors, suggesting potential in anxiety/depression research .
- Enzymes : Hypoxanthine-guanine phosphoribosyltransferase (HGPRT) interactions are hypothesized but require validation .
Advanced Research Questions
Q. How does tautomerism affect the stability and reactivity of this compound derivatives?
- Crystal vs. Solution Stability : Derivatives like 5-methyl-2-phenyl-3,3a,4,5,6,7-hexahydro-2H-pyrazolo[4,3-c]pyridin-3-one form zwitterions in crystals (stable) but degrade in solution due to proton transfer equilibria .
- Reactivity Impact : Tautomeric shifts alter nucleophilic sites. For example, enol-keto tautomerism in pyrazolopyrimidines influences electrophilic substitution patterns .
Q. What strategies optimize synthetic yields when introducing sulfonyl or piperazine groups?
- Catalyst Screening : Palladium catalysts (e.g., Pd(PPh)) enhance coupling efficiency for sulfonyl incorporation (yields >70%) .
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) stabilize intermediates during piperazine conjugation .
- Temperature Control : Maintaining 80–90°C prevents side reactions (e.g., ring-opening) in multi-step syntheses .
Q. How can researchers resolve contradictions between in vitro and in vivo bioactivity data?
- Metabolic Stability : Phase I metabolism (e.g., cytochrome P450 oxidation) may reduce bioavailability. Test derivatives with fluorinated groups (e.g., CF) for enhanced stability .
- Solubility Limitations : Low aqueous solubility (common in bicyclic heterocycles) can be addressed via salt formation (e.g., hydrochloride hydrates) .
- Off-Target Effects : Use CRISPR-edited cell lines to isolate specific receptor contributions (e.g., 5-HT vs. dopamine D) .
Q. What is the role of computational modeling in designing derivatives with enhanced selectivity?
- Docking Studies : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to kinases (e.g., EGFR, VEGFR) by analyzing hydrogen bonds and hydrophobic interactions .
- QSAR Models : Quantitative structure-activity relationship (QSAR) analysis links electron-withdrawing groups (e.g., -SOCF) to improved IC values .
- MD Simulations : Molecular dynamics (e.g., GROMACS) assess conformational flexibility in solution, guiding substituent placement for target specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




